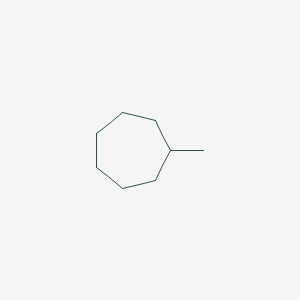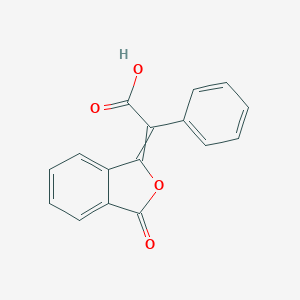
Methylcycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcycloheptane is an organic compound with the molecular formula C8H16. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is a derivative of cycloheptane, where one hydrogen atom is replaced by a methyl group. This compound is known for its stability and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran or dimethyl sulfoxide.
Another method involves the hydrogenation of methylcycloheptene, which can be obtained through the dehydration of methylcycloheptanol. The hydrogenation process requires a catalyst such as palladium on carbon or platinum oxide and is carried out under high pressure and temperature.
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of methylcycloheptene. The process involves the use of a fixed-bed reactor with a palladium or platinum catalyst. The reaction is conducted at elevated temperatures (200-300°C) and pressures (20-50 atm) to achieve high conversion rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methylcycloheptane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylcycloheptanone or methylcycloheptanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where this compound reacts with halogens (chlorine or bromine) under UV light to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of UV light.
Major Products Formed
Oxidation: Methylcycloheptanone, methylcycloheptanol.
Reduction: Cycloheptane (if complete reduction occurs).
Substitution: Methylcycloheptyl chloride or bromide.
Aplicaciones Científicas De Investigación
Methylcycloheptane is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis and catalysis studies.
Biology: In studies involving lipid membranes and hydrophobic interactions due to its non-polar nature.
Medicine: As a model compound in pharmacokinetic studies to understand the behavior of cycloalkane derivatives in biological systems.
Industry: In the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of methylcycloheptane primarily involves its interactions with other molecules through hydrophobic and van der Waals forces. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions used. The molecular targets and pathways involved depend on the specific application and reaction environment.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptane: The parent compound of methylcycloheptane, lacking the methyl group.
Methylcyclohexane: A similar compound with a six-membered ring instead of a seven-membered ring.
Cyclooctane: An eight-membered ring compound with similar chemical properties.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to six- or eight-membered rings. This uniqueness influences its reactivity and interactions in chemical and biological systems, making it valuable for specific applications where other cycloalkanes may not be suitable.
Propiedades
IUPAC Name |
methylcycloheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNNXHKOJHMOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194176 |
Source


|
| Record name | Cycloheptane, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4126-78-7 |
Source


|
| Record name | Cycloheptane, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptane, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)













